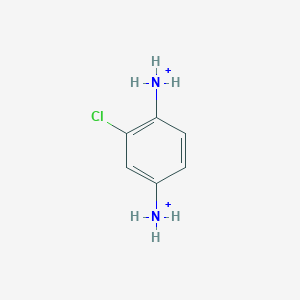
2-Chloro-1,4-phenylenediaminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1,4-phenylenediaminium is an organic cation obtained by protonation of the two amino groups of 2-chloro-1,4-phenylenediamine. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a 2-chloro-1,4-phenylenediamine.
Aplicaciones Científicas De Investigación
Applications in Chemical Synthesis
2-Chloro-1,4-phenylenediaminium is primarily used in chemical synthesis due to its reactivity as an amine. It serves as a precursor for various organic compounds and dyes. Its applications include:
- Dye Manufacturing : Utilized in the production of azo dyes and other coloring agents due to its aromatic structure.
- Polymer Chemistry : Acts as a building block for polyamide and polyurethane synthesis .
- Pharmaceuticals : Functions as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial properties .
Dye Production
A significant study highlighted the use of this compound in synthesizing azo dyes. The compound was reacted with diazonium salts to produce various azo compounds with high colorfastness and stability. The resulting dyes were tested for their application in textiles, showing excellent results in terms of color retention and wash fastness .
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing that certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to oxidative stress induced by reactive oxygen species generated during bacterial exposure to these compounds .
Applications in Materials Science
In materials science, this compound has been explored for its role in enhancing the performance of materials:
- Perovskite Solar Cells : Research indicates that incorporating derivatives of this compound can improve the stability and efficiency of perovskite solar cells. For instance, substituting hole transport layers with compounds derived from this compound resulted in higher power conversion efficiencies (PCE) and improved moisture stability .
| Property | Value |
|---|---|
| Power Conversion Efficiency (PCE) | Up to 16.10% |
| Short-Circuit Current Density (JSC) | 21.45 mA/cm² |
| Open-Circuit Voltage (VOC) | 1.09 V |
| Fill Factor (FF) | 70.21% |
Safety Considerations
While exploring the applications of this compound, it is crucial to address safety concerns associated with its handling:
Propiedades
Fórmula molecular |
C6H9ClN2+2 |
|---|---|
Peso molecular |
144.6 g/mol |
Nombre IUPAC |
(4-azaniumyl-2-chlorophenyl)azanium |
InChI |
InChI=1S/C6H7ClN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2/p+2 |
Clave InChI |
MGLZGLAFFOMWPB-UHFFFAOYSA-P |
SMILES |
C1=CC(=C(C=C1[NH3+])Cl)[NH3+] |
SMILES canónico |
C1=CC(=C(C=C1[NH3+])Cl)[NH3+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















